molecular formula F6HP B102508 Hexafluorophosphoric acid CAS No. 16940-81-1

Hexafluorophosphoric acid

Cat. No. B102508
Key on ui cas rn: 16940-81-1
M. Wt: 145.9722 g/mol
InChI Key: LJQLCJWAZJINEB-UHFFFAOYSA-O
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Patent
US05482974

Procedure details

A mixture of one of these anthranils (1 part) and a tert-alkanol (1.1 to 1.2 parts) is warmed to effect solution, then is cooled in an ice-water bath while 70% perchloric acid or 60% hexafluorophosphoric acid (2 parts) is added at a rate which maintained the internal reaction temperature ≤35° C. After addition, the reaction mixture is stirred with ice-water cooling while the precipitate formed over about 30 minutes. This is slurried in ether and the salts are collected by filtration, washed with dry ether, and dried under vacuum to give the N-tert-alkyl anthranilium perchlorate or hexafluorophosphate salt as pale yellow solids in high yields.
[Compound]
Name
anthranils
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert-alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8].[H+]>CCOCC>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
anthranils
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tert-alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal reaction temperature ≤35° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
formed over about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the salts are collected by filtration
WASH
Type
WASH
Details
washed with dry ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-]
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05482974

Procedure details

A mixture of one of these anthranils (1 part) and a tert-alkanol (1.1 to 1.2 parts) is warmed to effect solution, then is cooled in an ice-water bath while 70% perchloric acid or 60% hexafluorophosphoric acid (2 parts) is added at a rate which maintained the internal reaction temperature ≤35° C. After addition, the reaction mixture is stirred with ice-water cooling while the precipitate formed over about 30 minutes. This is slurried in ether and the salts are collected by filtration, washed with dry ether, and dried under vacuum to give the N-tert-alkyl anthranilium perchlorate or hexafluorophosphate salt as pale yellow solids in high yields.
[Compound]
Name
anthranils
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert-alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8].[H+]>CCOCC>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
anthranils
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tert-alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal reaction temperature ≤35° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
formed over about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the salts are collected by filtration
WASH
Type
WASH
Details
washed with dry ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-]
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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